Lumiflavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Physical Properties of Lumiflavin

The table below summarizes the core chemical and physical characteristics of lumiflavin:

| Property | Description |

|---|---|

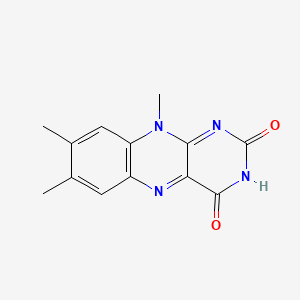

| IUPAC Name | 7,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione [1] |

| Chemical Formula | C13H12N4O2 [2] [1] |

| Molecular Weight | 256.26 g/mol [1] [3] |

| CAS Registry Number | 1088-56-8 [3] [4] |

| Form and Color | Dark yellow to dark green crystalline powder [3] |

| Melting Point | ~320-330 °C [3] |

| Formation | Formed from riboflavin by ultraviolet irradiation in alkaline solution [2] [5] |

| Fluorescence | Yellow-green fluorescence [2] [3] |

| Solubility | Very slightly soluble in methanol (heated, sonicated); soluble in chloroform and 0.1 M NaOH [3] [4] |

Formation and Analytical Applications

This compound is primarily known as a photodegradation product of riboflavin (Vitamin B2) [5]. The formation pathway can be visualized as follows:

This specific reaction is utilized in the "this compound Method" for analytical chemistry. It is a specific assay for riboflavin in complex samples like foods, as other interfering flavins are not converted to this compound. After irradiation, this compound is extracted with chloroform for fluorescence measurement, offering a detection limit as low as 0.02 ng of riboflavin [6].

Mechanism of Action and Research in Oncology

This compound functions as a competitive inhibitor of riboflavin [7] [5]. It significantly inhibits riboflavin uptake by cells by interacting with the same transport systems, specifically the riboflavin transporter 2 (RFT2) [8] [5]. This interference disrupts the formation of vital flavin coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are crucial for cellular energy production and antioxidant activity [8].

This mechanism is being explored in cancer research, particularly against Ovarian Cancer Stem-like Cells (CSCs). CSCs are a subpopulation of tumor cells thought to be responsible for chemotherapy resistance and cancer recurrence [8] [7]. They have been found to have a high enrichment of riboflavin and overexpression of its transporter, RFT2 [8]. The proposed mechanism by which this compound sensitizes CSCs to chemotherapy like cisplatin (DDP) is summarized below:

Key Experimental Findings and Protocols

The table below summarizes quantitative data from key experimental studies:

| Study Model | This compound Treatment (In Vitro) | Cisplatin (DDP) Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Ovarian CSCs (from HO8910 cell line) | 10-40 µM for 48 h | 20 µM for 48 h | Synergistically increased mitochondrial damage & apoptosis rates; decreased clonal formation [8]. | |

| OVCAR-3/DDP (Cisplatin-resistant cells) | 0-80 µM for 72 h | - | Reduced drug resistance; decreased proportion of CSCs; induced phenotypic differentiation [7]. | |

| Ovarian CSCs (In Vivo, nude mice) | 4-16 mg/kg (s.c., daily, 25 days) | Combined therapy | Dose-dependently reduced tumor weight and inhibited tumor growth [7]. | |

| Ovarian CSCs (In Vivo, nude mice) | 8 mg/kg (i.p., daily, 25 days) | Combined therapy | Enhanced DNA-damage response and increased apoptotic protein expression [8]. |

Detailed Experimental Protocol (Cell-based assay): A typical protocol for assessing this compound's chemosensitizing effect involves:

- Cell Culture & CSC Isolation: Human ovarian cancer cell lines (e.g., HO8910, OVCAR-3) are cultured. CSCs are isolated using magnetic beads conjugated with CD133 antibodies via a magnetic cell sorting system (MACS) [8] [7].

- Drug Treatment: CSCs are treated with a range of this compound concentrations (e.g., 0-80 µM) alone or in combination with cisplatin (e.g., 20 µM) for a set duration (e.g., 48-72 hours) [8] [7].

- Viability Assay: Cell viability/proliferation is measured using assays like CCK-8 after 72 hours of treatment to determine half-maximal inhibitory concentration (IC50) values [7].

- Downstream Analysis:

- Apoptosis Rate: Analyzed using flow cytometry [8] [7].

- Mitochondrial Membrane Potential: Assessed to evaluate mitochondrial function damage [8] [7].

- Clonogenic Assay: Performed to test the colony-forming ability of cells after treatment [8].

- Western Blot Analysis: Used to detect protein expression changes (e.g., in the Notch signaling pathway or apoptotic proteins) [8] [7].

Drug Profile and Commercial Availability

From a pharmaceutical perspective:

- Status: this compound is an experimental small molecule and is not approved for medical use in any country [9].

- Drug Category: It is classified as a "riboflavin analog" and is listed in databases like DrugBank (ID: DB04726) [9].

- Commercial Source: It is available for research purposes from chemical and biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, TRC). Prices vary, for example, approximately $76 for 10 mg [3] [4].

References

- 1. This compound [en.wikipedia.org]

- 2. & Meaning | Merriam-Webster Medical this compound Definition [merriam-webster.com]

- 3. LUMIFLAVINE | 1088-56-8 [chemicalbook.com]

- 4. This compound (Lumiflavine) | Rboflavine Analog [medchemexpress.com]

- 5. Lumiflavine - an overview [sciencedirect.com]

- 6. sciencedirect.com/topics/medicine-and-dentistry/lumiflavine [sciencedirect.com]

- 7. This compound Reduces Cisplatin Resistance in Cancer Stem ... [frontiersin.org]

- 8. This compound increases the sensitivity of ovarian cancer stem ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Chemical & Functional Profile

The table below summarizes the core characteristics of riboflavin and its photodegradation product, lumiflavin.

| Property | Riboflavin (Vitamin B2) | This compound |

|---|---|---|

| Chemical Name | 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine [1] | 7,8,10-trimethylisoalloxazine [2] |

| Chemical Structure | Isoalloxazine ring with a ribitol side chain at N10 [2] | Isoalloxazine ring with methyl group at N10 (no ribitol chain) [2] |

| Origin | Dietary vitamin; precursor to FMN and FAD [2] [1] | Photodegradation product of riboflavin in alkaline conditions [2] [1] |

| Solubility | Sparingly soluble in water [2] | Soluble in chloroform [2] [3] |

| Fluorescence | Yellow-green in neutral/aqueous solution (ex ~444 nm, em ~530-565 nm) [2] | Yellow-green in alkaline solution/chloroform (ex ~270-450 nm, em ~418-513 nm) [2] [3] |

| Biological Role | Essential cofactor (FMN/FAD) for redox enzymes [2] [1] | Riboflavin antagonist; inhibits riboflavin conversion to FMN/FAD and cellular uptake [4] [1] |

| Genotoxicity/Mutagenicity | Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5] | Mutagenic in Salmonella typhimurium TA102 only upon illumination; mediated by superoxide radicals [5] |

Analytical Methods & Detection

This compound's specific properties are leveraged in analytical techniques, particularly for detecting and quantifying riboflavin.

| Method | Principle | Key Application Details |

|---|

| This compound Method | Conversion of riboflavin to this compound in alkaline solution (pH 10-12) under light; this compound is extracted with chloroform for fluorescence measurement [2] [3]. | - Specificity: Highly specific for riboflavin, as other flavins do not convert [2].

- Yield: Transformation is not quantitative (60-70%) [2] [3].

- Detection Limit: Can achieve 0.02 ng riboflavin per injection in HPLC applications [3]. | | HPLC with Fluorescence Detection | Separation of flavins (FAD, FMN, riboflavin) followed by native fluorescence detection [3]. | - Differentiation: Can separately quantify FAD, FMN, and free riboflavin [3].

- Pre-column Derivatization: Can be coupled with this compound conversion for increased sensitivity [3]. | | Sample Handling | Riboflavin and flavins are extremely light-sensitive [2] [3]. | Critical Step: All extraction and analysis procedures must be carried out in the dark or under subdued red light to prevent degradation [2] [3]. |

Experimental Insights & Research Applications

Recent research explores this compound's potential in oncology, particularly in overcoming chemotherapy resistance.

Mechanism of Action in Cancer Cells: A 2019 study demonstrated that this compound acts as a chemosensitizer in ovarian cancer [4]. The proposed mechanism involves:

- Inhibition of Riboflavin Uptake: Cancer stem-like cells (CSCs) overexpress the riboflavin transporter 2 (RFT2) and accumulate high levels of riboflavin, which is thought to contribute to chemoresistance [4].

- Metabolic Interference: this compound, as a riboflavin antagonist, interferes with the riboflavin metabolic pathway, reducing the vitamin's availability in CSCs [4].

- Synergistic Cytotoxicity: By depleting riboflavin, this compound sensitizes CSCs to cisplatin (DDP), leading to increased mitochondrial damage, apoptosis, and DNA damage in vitro and in murine models [4]. This effect was reversed by adding exogenous riboflavin, confirming the specificity of the pathway [4].

Experimental Protocol for Chemosensitization: The following workflow, used in the ovarian cancer study [4], can be adapted for similar investigations:

Experimental workflow for this compound chemosensitization studies.

- Molecular Interaction Studies: A 2025 computational study used this compound as a model compound to investigate how the isoalloxazine ring system inserts into the riboflavin-binding protein [6]. The research characterized π-π stacking interactions between this compound and aromatic amino acids (tryptophan and tyrosine), revealing displaced parallel stacking arrangements with precise interplanar distances and binding energies [6]. This provides a structural model for riboflavin transport.

Key Takeaways for Researchers

- This compound is a Specific Riboflavin Analog and Antagonist: Its primary research utility stems from its ability to competitively inhibit riboflavin transporters and interfere with flavocoenzyme synthesis [4] [1].

- A Promising Avenue in Oncology: Leveraging this compound to target riboflavin-dependent pathways in CSCs represents a novel strategy to combat chemoresistance in cancers like ovarian carcinoma [4]. The experimental workflow provided offers a template for such research.

- Critical Analytical Tool: The conversion of riboflavin to this compound remains a highly specific, though non-quantitative, method for riboflavin analysis, underscoring the importance of strict light control during sample preparation [2] [3].

References

- 1. Lumiflavine - an overview [sciencedirect.com]

- 2. Lumiflavine - an overview [sciencedirect.com]

- 3. Lumiflavine - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound increases the sensitivity of ovarian cancer stem ... [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the genotoxic potential of riboflavin and this compound . [pubmed.ncbi.nlm.nih.gov]

- 6. π-π stacking interactions in tryptophan- this compound -tyrosine: a structural... [link.springer.com]

Comprehensive Technical Guide: Lumiflavin Hydrogen Bonding and Its Implications for Research and Therapeutics

Introduction and Chemical Structure of Lumiflavin

This compound (7,8,10-trimethylisoalloxazine) is a fundamental flavin derivative that serves as a minimal model compound for studying the more complex biological flavins such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavin cofactors are essential in a wide array of biological processes, ranging from redox catalysis in enzymatic reactions to light perception in photoreceptor proteins [1]. The core structure of this compound consists of a tricyclic isoalloxazine ring system with hydrogen bonding capabilities that profoundly influence its chemical behavior, spectral properties, and biological interactions. Unlike naturally occurring flavins that possess more complex side chains, this compound features methyl groups at the N10 and N7 positions, making it an ideal simplified system for computational studies and experimental investigations aiming to understand the fundamental aspects of flavin chemistry [2] [3].

The significance of this compound in scientific research stems from its role as a structural analog for protein-bound flavins. Recent research has revealed that this compound exhibits photochemical properties and hydrogen-bonding capabilities remarkably similar to those of its more complex counterparts, making it an invaluable model system [3]. Particularly in computational chemistry, this compound's relatively small molecular size allows for more extensive benchmarking studies with various density functionals and basis sets, providing insights that can be translated to understand the behavior of flavoproteins [2]. Furthermore, emerging evidence suggests that this compound itself possesses biological activity, with recent studies demonstrating its ability to modulate cancer stem-like cell behavior and potentially overcome chemoresistance in ovarian cancer models [4].

Hydrogen Bonding Patterns and Interactions

Hydrogen Bonding Sites and Strengths

The isoalloxazine ring system of this compound contains multiple hydrogen bond acceptors and one key hydrogen bond donor, creating a complex pattern of potential interactions with surrounding molecules. The most significant hydrogen bonding sites include:

- Carbonyl oxygen at C2 position: This site acts as a strong hydrogen bond acceptor and typically forms the strongest interactions with protic solvents and protein residues.

- Carbonyl oxygen at C4 position: Similar to the C2=O group, this carbonyl also serves as a potent hydrogen bond acceptor, though often with slightly different characteristics due to its position in the conjugated system.

- N3 hydrogen: This position functions as an effective hydrogen bond donor due to the relatively acidic nature of the N3-H proton resulting from the aromaticity of the isoalloxazine ring.

- N1 and N5 positions: These nitrogen atoms can act as moderate hydrogen bond acceptors, though their involvement depends on the specific molecular environment.

The strength of hydrogen bonding interactions at these sites can be quantified through local mode analysis, which provides insights into the relative contribution of each interaction to the overall stability of complexes formed between this compound and solvent molecules or protein residues [1].

Table 1: Hydrogen Bond Strengths at Key Positions in this compound

| Position | Role in H-bonding | Relative Strength (ka) | Cooperative Factor (n) |

|---|---|---|---|

| C2=O | Acceptor | 1.42-1.58 | 1.12-1.17 |

| C4=O | Acceptor | 1.40-1.55 | 1.10-1.15 |

| N3-H | Donor | 1.38-1.52 | 1.08-1.14 |

| N5 | Acceptor | 0.85-0.95 | 0.75-0.85 |

Structural and Electronic Consequences

Hydrogen bonding interactions significantly impact both the structural configuration and electronic properties of this compound. When this compound engages in hydrogen bonding with water molecules or protein residues, several key changes occur:

- Bond length alterations: The C=O and C=N bonds involved in hydrogen bonding typically experience slight elongation due to the redistribution of electron density, which can be measured through precise structural analyses.

- Electronic polarization: The conjugated π-system of the isoalloxazine ring undergoes polarization when carbonyl groups or nitrogen atoms participate in hydrogen bonds, affecting the overall electron distribution.

- Vibrational frequency shifts: The stretching frequencies of C=O and C=N groups show characteristic red-shifts (decreases in wavenumber) when involved in hydrogen bonding, with the magnitude of the shift correlating with the strength of the interaction.

- Redox potential modulation: Hydrogen bonding networks can significantly alter the reduction potential of this compound, potentially changing its efficacy as an electron transfer agent in biological systems by up to 100 mV in strongly hydrogen-bonding environments.

The interplay between these multiple hydrogen bonding sites creates a complex hydrogen bonding network that fine-tunes the chemical reactivity and spectral properties of this compound in different environments, explaining its remarkable adaptability in various biological contexts from enzyme active sites to photoreceptor proteins [1].

Figure 1: Hydrogen bonding interactions and their effects on this compound properties

Analytical Methods for Characterizing Hydrogen Bonding

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) spectroscopy represents one of the most powerful methods for investigating hydrogen bonding in this compound systems. This technique detects characteristic shifts in vibrational frequencies that occur when specific functional groups participate in hydrogen bonds. The four most diagnostically useful bands appear in the 1450-1800 cm⁻¹ spectral region, which encompasses the stretching vibrations of C=O and C=N groups directly involved in hydrogen bonding interactions. When measured in D₂O solution, these bands typically appear near 1548 cm⁻¹ (assigned to C=C stretching), 1580 cm⁻¹ (C=N stretching), 1640 cm⁻¹ (C2=O stretching), and 1700 cm⁻¹ (C4=O stretching) [1]. The exact frequencies are highly sensitive to the hydrogen bonding environment, with shifts of up to 20-30 cm⁻¹ observed between strongly and weakly hydrogen-bonded states.

Resonance Raman spectroscopy provides complementary information, particularly when tuned to resonant with electronic transitions of the isoalloxazine ring. This technique enhances the signals from vibrational modes associated with the chromophore, effectively suppressing interference from non-resonant signals. The resulting spectra show enhanced sensitivity to specific vibrational modes that are most strongly coupled to the electronic transition, many of which involve hydrogen-bonding sensitive bonds. Time-resolved variants of this technique, particularly femtosecond stimulated Raman spectroscopy (FSRS), can track hydrogen bonding dynamics in real-time as this compound undergoes photochemical transformations or interacts with biological targets [2]. This approach has revealed that hydrogen bonding patterns can reorganize on picosecond timescales following electronic excitation, with significant implications for understanding flavin photochemistry.

Table 2: Diagnostic Vibrational Bands of this compound in Different Environments

| Vibrational Mode | Frequency in D₂O (cm⁻¹) | H-bonded Shift (cm⁻¹) | Sensitivity to H-bonding |

|---|---|---|---|

| C=N(out) stretch | 1548 | -10 to -25 | High |

| C=N(in) stretch | 1580 | -5 to -15 | Moderate |

| C2=O stretch | 1640 | -15 to -30 | Very High |

| C4=O stretch | 1700 | -20 to -35 | Very High |

Experimental Protocols

Protocol for FTIR Spectroscopy of this compound in Aqueous Solution:

Sample Preparation: Dissolve this compound in D₂O (99.9% deuterium) to a final concentration of 2-5 mM. Using D₂O instead of H₂O eliminates interference from the strong water bending vibration near 1640 cm⁻¹ that would otherwise obscure important regions of the spectrum.

Instrument Setup: Utilize an FTIR spectrometer equipped with a liquid nitrogen-cooled MCT (mercury-cadmium-telluride) detector for optimal sensitivity in the mid-infrared region. Purge the instrument with dry, CO₂-free air or nitrogen to minimize atmospheric absorption contributions.

Data Collection: Acquire spectra with a minimum of 256 scans at 2 cm⁻¹ resolution. Collect a background spectrum using pure D₂O under identical conditions for subsequent subtraction.

Difference Spectroscopy: For investigating specific perturbations (redox changes, photoexcitation, ligand binding), collect spectra before and after the perturbation and compute difference spectra to highlight only the changes occurring as a result of the perturbation.

Data Analysis: Identify key vibrational bands and note their frequencies, full-width at half-maximum (FWHM), and relative intensities. Compare with computed spectra from quantum chemical calculations for assignment.

Protocol for Computational Vibrational Analysis:

Geometry Optimization: Begin with a density functional theory (DFT) optimization of the this compound structure using functionals such as B3LYP, OLYP, or TPSSh, which have demonstrated good performance for flavin systems, with basis sets of at least 6-31+G quality [2].

Solvent Incorporation: Employ implicit solvation models (PCM) to account for bulk solvent effects, followed by explicit inclusion of 5-13 water molecules positioned to form hydrogen bonds with key sites on the isoalloxazine ring based on molecular dynamics simulations [3].

Frequency Calculations: Compute vibrational frequencies and intensities using the same level of theory as for optimization. Apply appropriate scaling factors (typically 0.96-0.98) to correct for systematic overestimation.

Spectrum Simulation: Generate simulated spectra by applying Gaussian or Lorentzian broadening (8-16 cm⁻¹ FWHM) to the computed stick spectra. Compare directly with experimental results and iterate the computational model if necessary to improve agreement.

Figure 2: Experimental workflow for this compound hydrogen bonding analysis

Computational Approaches and Modeling

Methodological Considerations

Computational modeling provides an essential tool for interpreting experimental data and developing a molecular-level understanding of hydrogen bonding in this compound systems. The choice of computational methodology involves several critical considerations:

Density functional selection: From benchmark evaluations of 42 different DFT functionals, HCTH, OLYP, and TPSSh have demonstrated particularly good performance for reproducing experimental resonance Raman spectra of this compound, with mean percent errors below 5% for key vibrational frequencies [2]. The popular B3LYP functional, while reasonable for excitation energies, shows limitations in accurately reproducing relative band intensities in vibrational spectra.

Solvent representation: Continuum solvation models (PCM) alone are insufficient for accurately capturing hydrogen bonding effects. A multiscale approach combining explicit inclusion of key water molecules (5-13 water molecules) within the quantum mechanical region, embedded in a larger molecular mechanics solvent box, with continuum solvation to account for bulk effects has shown significantly improved agreement with experimental infrared spectra [3] [1].

Dynamical averaging: Single-structure calculations often fail to reproduce experimental spectra due to the dynamic nature of hydrogen bonding in solution. Ensemble averaging over 100 or more snapshots from molecular dynamics simulations captures the structural fluctuations in hydrogen bonding patterns that lead to spectral broadening and intensity modifications [3].

Isotope effects: Proper modeling of experiments in D₂O requires explicit substitution of exchangeable protons (N3-H) with deuterium, which induces frequency shifts and potential mode coupling that must be accounted for in the computational model to achieve quantitative agreement with experimental observations.

QM/MM Protocols for Solvated this compound

Protocol M1 (Pure QM/MM): This approach treats this compound at the QM level while representing all solvent molecules at the MM level. The protocol involves: (1) Running molecular dynamics simulations of this compound in explicit water (TIP3P model) with at least 12 Å padding from the solute to the box edge; (2) Extracting 100+ snapshots at regular intervals from the production trajectory; (3) Performing ONIOM QM/MM geometry optimization for each snapshot with this compound as the high-level region and waters as the low-level region; (4) Computing vibrational frequencies at the same level of theory; (5) Applying frequency scaling and ensemble averaging to produce the final spectrum [3].

Protocol M2 (QM-Cluster/MM): This enhanced protocol incorporates key solvent molecules directly into the QM region: (1) Follow initial steps of M1 for MD simulation and snapshot extraction; (2) For each snapshot, identify all water molecules within 3.5 Å of this compound's carbonyl oxygen atoms; (3) Include these waters (typically 5-13 molecules) in the QM region during ONIOM calculations; (4) Optimize the geometry of the QM cluster (this compound + selected waters) embedded in the MM solvent field; (5) Compute vibrational frequencies and process as in M1. This approach more accurately captures the electronic polarization effects of specific hydrogen bonds [3].

Protocol M3 (QM-Cluster/MM/PCM): This comprehensive protocol adds implicit solvation to account for long-range electrostatic effects: (1) Follow protocol M2 for QM region selection and geometry optimization; (2) Employ the ONIOM-PCM/X approximation where the polarizable continuum model cavity is constructed around the entire QM/MM system; (3) Use this combined solvation approach for both optimization and frequency calculations; (4) Apply ensemble averaging as before. This three-layer approach (QM cluster, MM explicit solvent, continuum implicit solvent) has demonstrated the best overall agreement with experimental infrared spectra [3].

Table 3: Performance Comparison of Computational Models for this compound Vibrational Spectra

| Computational Model | C=O Frequency Accuracy | C=N Intensity Ratio | Computational Cost | Recommended Use |

|---|---|---|---|---|

| PCM Only | Moderate | Poor | Low | Initial screening |

| QM Cluster (9W) | Good | Fair | Medium | H-bond analysis |

| QM/MM (M1) | Good | Fair | Medium-High | Dynamics studies |

| QM-Cluster/MM (M2) | Very Good | Good | High | Spectral prediction |

| QM-Cluster/MM/PCM (M3) | Excellent | Very Good | Very High | Benchmark studies |

Therapeutic Applications and Biological Implications

This compound in Cancer Stem Cell Modulation

Recent investigations have revealed that this compound possesses significant biological activity against cancer stem-like cells (CSCs), particularly in the context of ovarian cancer. These cells represent a subpopulation within tumors that demonstrate enhanced chemoresistance and are believed to be responsible for disease recurrence following initial treatment response. This compound has been shown to reduce the development of cisplatin resistance in OVCAR-3 ovarian cancer cells by decreasing the proportion of CD133+/CD117+ and CD44+/CD24+ cancer stem-like cells through induction of phenotypic differentiation [4]. This effect appears to be mediated through competitive inhibition of riboflavin utilization, as cancer stem cells demonstrate a particular dependence on riboflavin for maintaining their stem-like properties and resistance mechanisms.

The molecular mechanism underlying this compound's differentiation-inducing activity involves modulation of key signaling pathways that maintain stemness. Transcriptome sequencing analyses indicate that this compound treatment suppresses the Notch signaling pathway, which plays a critical role in maintaining the undifferentiated state of cancer stem cells. Additionally, this compound influences stem cell regulatory pathways, potentially through interference with flavin-dependent enzymes involved in epigenetic regulation or metabolic adaptation [4]. This pathway modulation leads to reduced expression of stemness markers, decreased clonogenic potential, and enhanced sensitivity to conventional chemotherapeutic agents like cisplatin, with resistance indices decreasing from over 24-fold to less than 3-fold in combination treatment scenarios.

Structure-Activity Relationship and Drug Design

The hydrogen bonding capabilities of this compound play a crucial role in its molecular recognition by biological targets and its resulting therapeutic effects. The specific pattern of hydrogen bond donors and acceptors on the isoalloxazine ring enables this compound to interact with multiple biological targets, particularly those that naturally bind flavin cofactors or utilize flavin-dependent metabolic pathways. This multi-target engagement capability is particularly valuable in complex diseases like cancer, where multiple pathways often need to be modulated simultaneously for therapeutic efficacy.

In drug design applications, optimization of this compound's hydrogen bonding pattern offers opportunities to enhance target specificity and improve drug efficacy. Strategic modifications to the isoalloxazine core can fine-tune the balance between hydrophobic interactions and hydrogen bonding at the target-ligand interface [5]. For instance, incorporating additional functional groups that can form supplemental hydrogen bonds while maintaining the core flavin structure may increase binding affinity for specific therapeutic targets. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be riboflavin pathway interference suggests a promising avenue for developing differentiation therapy agents that could overcome chemoresistance in various cancer types.

Figure 3: this compound's mechanism in targeting cancer stem-like cells

Conclusion and Future Directions

The investigation of hydrogen bonding in this compound systems represents a compelling example of how fundamental chemical principles translate to significant biological and therapeutic implications. The precise characterization of hydrogen bonding interactions through advanced spectroscopic techniques and computational modeling provides essential insights that facilitate both basic understanding of flavin biochemistry and applied drug development efforts. The demonstrated ability of this compound to modulate cancer stem cell behavior through what appears to be competitive inhibition of riboflavin utilization pathways highlights the therapeutic potential of targeting flavin-dependent processes in oncology, particularly for addressing the challenging problem of chemoresistance.

References

- 1. The effect of hydrogen-bonding on flavin's infrared ... [sciencedirect.com]

- 2. Extensive TDDFT Benchmark Study of the Resonance ... [pmc.ncbi.nlm.nih.gov]

- 3. The Quest for a Suitable Solvent Model [mdpi.com]

- 4. Reduces Cisplatin Resistance in Cancer Stem-Like Cells of... This compound [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Hydrophobic Interactions and Hydrogen at the... Bonding [journals.plos.org]

The Core Structure and Its Significance

The core chemical structure of interest is the isoalloxazine ring system. The compound "7,8,10-trimethylisoalloxazine" is a derivative of this system. The table below clarifies the relationship between this compound and other key molecules in the flavin family [1] [2] [3]:

| Compound Name | Core Structure | Key Substituents | Relationship and Notes |

|---|---|---|---|

| Isoalloxazine | Isoalloxazine ring | Baseline structure | Parent ring system for all flavins [1]. |

| Riboflavin (Vitamin B2) | Isoalloxazine | -CH3 at 7,8; -ribityl at 10 [1] | Biological precursor; photodegradation yields lumichrome [2]. |

| Lumichrome | Alloxazine | -CH3 at 7,8 [4] [5] | Major riboflavin photoproduct; isomer of isoalloxazine [4]. |

| 7,8,10-Trimethylisoalloxazine | Isoalloxazine | -CH3 at 7,8,10 | Target compound; specific properties not detailed in search results. |

The search results indicate that research on trimethyl-substituted compounds has focused more on alloxazines (like 1,3,6-trimethyl-alloxazine, 1,3,7-trimethyl-alloxazine, etc.) than on isoalloxazines [4]. These molecules are of significant interest for their electronic, spectral, and photophysical properties, which make them suitable for comparative studies of processes like excited-state double proton transfer (ESDPT) [4].

Experimental Data on Related Bioactive Compounds

Although direct data on 7,8,10-trimethylisoalloxazine is limited, the search results provide compelling evidence for the anticancer potential of its structural analogs. The following table summarizes key experimental findings for two related compounds:

| Compound/Cell Line | Cytotoxicity (IC₅₀) | Experimental Protocol & Key Findings |

|---|---|---|

| Lumichrome (7,8-dimethylalloxazine) [5] | ||

| → HepG2 (Liver Cancer) | 7.7 μg/mL | Method: SRB assay. Finding: Most sensitive cell line [5]. |

| → MCF-7 (Breast Cancer) | 15.3 μg/mL | Method: SRB assay [5]. |

| → Colo-205 (Colorectal Cancer) | 17.6 μg/mL | Method: SRB assay [5]. |

| 5,10-dihydro-7,8-dimethylalloxazine [5] | ||

| → HepG2 (Liver Cancer) | 17.2 μg/mL | Method: SRB assay. Finding: Synthesized from lumichrome; less potent than precursor [5]. |

| → MCF-7 (Breast Cancer) | 23.9 μg/mL | Method: SRB assay [5]. |

| → Colo-205 (Colorectal Cancer) | 19.7 μg/mL | Method: SRB assay [5]. |

| Isoalloxazine Derivatives (General) [6] | IC₅₀ values in the low micromolar range (e.g., 4.72 μM for compound 7m). | Target: Acetylcholinesterase & Butyrylcholinesterase. Method: Enzymatic inhibition assays, Thioflavin-T assay, Congo red assay. Finding: Identified as a new class of potential anti-Alzheimer agents [6]. |

The proposed mechanism of action for these compounds involves the induction of apoptosis and interference with transcription. The following diagram outlines the hypothesized pathway for 5,10-dihydro-7,8-dimethylalloxazine, based on its structural similarity to uracil [5]:

Key Experimental Protocols

For researchers looking to conduct related studies, here is a summary of the key methodologies cited in the literature:

Cytotoxicity Assay (SRB Assay): This is a well-regarded method for in vitro cytotoxicity testing. The protocol involves [5]:

- Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.

- Compound Treatment: Expose cells to the test compound at various concentrations (e.g., 0.01 to 100 μg/mL) for 72 hours.

- Cell Fixation: Replace media with 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

- Staining: Wash plates, add 0.4% (w/v) Sulforhodamine B (SRB) solution, and incubate at room temperature for 10 minutes.

- Measurement: Wash off unbound dye, dissolve protein-bound stain in Tris buffer, and measure absorbance at 540 nm.

Synthesis of 5,10-dihydro-7,8-dimethylalloxazine: This derivative can be synthesized from lumichrome via a reduction reaction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) as the solvent [5].

Avenues for Further Research

Based on the gathered information, here are promising directions for your work on 7,8,10-trimethylisoalloxazine:

- Focus on the Isoalloxazine Core: Prioritize the isoalloxazine structure over alloxazine, as your target is an isoalloxazine derivative. The biological relevance of the isoalloxazine ring in vital coenzymes (FMN, FAD) suggests a high potential for bioactive interactions [1].

- Investigate Anticancer Mechanisms: Explore the specific pathways mentioned for lumichrome, such as p53 activation and AKT/β-catenin suppression [5]. Comparative studies between your compound and lumichrome could be highly informative.

- Explore Neurological Targets: Given the reported activity of other isoalloxazine derivatives against cholinesterases, consider screening your compound for potential in Alzheimer's disease research [6].

- Characterize Physicochemical Properties: Follow the lead of studies on trimethyl-alloxazines and conduct detailed analyses of the compound's electronic structure and spectral properties, as these are critical for understanding its mechanism of action and for probe development [4].

References

- 1. Development of Novel Experimental Models to Study ... [pmc.ncbi.nlm.nih.gov]

- 2. Lumiflavine - an overview [sciencedirect.com]

- 3. Genetic Control of Biosynthesis and Transport of Riboflavin ... [pmc.ncbi.nlm.nih.gov]

- 4. Electronic structure and spectral properties of selected ... [sciencedirect.com]

- 5. 5,10-Dihydro-7,8-Dimethyl Alloxazine as an Anticancer ... [scholars.direct]

- 6. Discovery of isoalloxazine derivatives as a new class ... [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Lumiflavin Forms

| Redox State | Ionic Form | Absorption Max (nm) | Fluorescence | Remarks |

|---|---|---|---|---|

| Quinone (Oxidized) [1] | Cationic (LFoxH₂⁺) | ~300-400 [2] | Strongly Quenched [2] | Alloxazine-like absorption spectrum; quenching likely due to intramolecular charge transfer [2]. |

| Quinone (Oxidized) [1] | Neutral (LFoxH) | ~300, ~370, ~450 [3] [1] | Highly Fluorescent [1] | The most commonly studied form; characteristic three-peak absorption [3]. |

| Quinone (Oxidized) [1] | Anionic (LFox⁻) | ~370, ~450 [2] | Highly Fluorescent [1] | Lacks the ~300 nm peak present in the neutral form [2]. |

| Semiquinone (1-e⁻ Reduced) [1] | Neutral (FLH∙) | Broad, ~500-650 [1] | Relatively Strong [1] | - |

| Semiquinone (1-e⁻ Reduced) [1] | Anionic (FL∙⁻) | ~370, ~480 [1] | No Fluorescence [1] | - |

| Hydroquinone (2-e⁻ Reduced) [1] | Neutral (H₂FLred) | ~340, ~370 [1] | Weak in Solution [1] | Fluorescence can be enhanced in a rigid protein environment [1]. |

| Hydroquinone (2-e⁻ Reduced) [1] | Anionic (HFLred⁻) | ~340, ~370 [1] | Weak in Solution [1] | - |

Computational & Experimental Protocols

For researchers, selecting the correct methodology is key to obtaining reliable spectroscopic data.

Computational Spectroscopy with TDDFT

For predicting UV-Vis and Raman spectra, Time-Dependent Density Functional Theory (TDDFT) is the standard method. A major benchmark study provides critical guidance [4]:

- Recommended Functionals: The functionals HCTH, OLYP, and TPSSh have been identified as performing best for modeling resonance Raman spectra of lumiflavin, showing superior correlation with experimental data [4].

- Basis Set: A polarized double-ζ basis set like cc-pVDZ or its diffuse-augmented version aug-cc-pVDZ is adequate and practical, especially for future QM/MM studies on protein-embedded flavins [4].

- Solvation Model: Always include solvation effects using an implicit model like the Polarizable Continuum Model (PCM) with water as the solvent [4].

- Frequency Scaling: Apply frequency scaling factors (available for ground-state calculations) to computed vibrational frequencies to improve agreement with experimental observations [4].

Other studies successfully utilize the B3LYP functional with a larger basis set (e.g., 6-311++G) for calculating vertical absorption and fluorescence spectra, particularly for mapping potential energy surfaces [1].

Experimental Characterization

- pH-Dependent Studies: To characterize the absorption and emission across different ionic forms, prepare aqueous solutions across a broad pH range (e.g., from -1 to 14.6). Measure absorption cross-section spectra and absolute fluorescence quantum distributions at each pH [2].

- Detection via this compound Conversion: A specific analytical method exists for riboflavin, which can be adapted. Riboflavin is photodegraded in alkaline solution (pH 10-12) to this compound, which is then separated by chloroform extraction and measured by its strong fluorescence at Ex/Em = 450/513 nm [5]. This principle can also be applied in HPLC analysis for highly sensitive detection [5].

pH-Dependent Spectral Workflow

The experimental and computational analysis of this compound's pH-dependent spectra follows a systematic workflow, which you can visualize in the diagram below.

Research workflow for pH-dependent this compound spectra

Key Insights for Research Applications

- Form Identification is Crucial: Always confirm the protonation and redox state of your this compound sample, as this dramatically influences its spectroscopic signature [1].

- Validate Computations with Experiment: The most robust studies use a combination of theoretical calculations and experimental validation to assign spectra accurately [4] [3].

- Consider the Biological Context: When studying flavoproteins, remember that the protein matrix can significantly alter the spectral properties of the embedded flavin compared to its behavior in solution, for example, by enhancing the fluorescence of the hydroquinone state [1].

References

- 1. Systematic Theoretical Study on the pH-Dependent ... [pmc.ncbi.nlm.nih.gov]

- 2. pH dependence of the absorption and emission behaviour ... [sciencedirect.com]

- 3. A Quantum Chemical Study | Igor Schapiro Research Group [openscholar.huji.ac.il]

- 4. Extensive TDDFT Benchmark Study of the Resonance ... [pmc.ncbi.nlm.nih.gov]

- 5. Lumiflavine - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Application Notes and Protocols for Lumiflavin in Ovarian Cancer Stem Cell Research

Introduction & Background

Ovarian cancer stem-like cells (CSCs) represent a subpopulation of tumor cells with self-renewal capacity, multidirectional differentiation potential, and heightened resistance to conventional therapies. These cells are increasingly recognized as fundamental drivers of chemotherapy resistance, tumor recurrence, and metastatic progression in ovarian cancer, which remains the most lethal gynecological malignancy despite advances in therapeutic approaches. [1] The standard care for advanced ovarian cancer involving platinum-based (cisplatin/DDP) and taxane-based chemotherapy initially achieves clinical remission in 70-80% of patients; however, most eventually develop treatment resistance and experience disease recurrence. [2] [1]

Lumiflavin, a flavin analogue and competitive inhibitor of riboflavin, has emerged as a promising chemosensitizing agent that specifically targets the unique biological properties of ovarian CSCs. Research indicates that this compound interferes with riboflavin metabolism, a pathway found to be crucial for maintaining CSC function and chemotherapy resistance. [3] [4] The therapeutic potential of this compound lies in its ability to reverse cisplatin resistance through multiple mechanisms, including induction of CSC differentiation, inhibition of cytoprotective autophagy, and disruption of mitochondrial function. [2] [5] [6] These application notes and protocols provide a comprehensive framework for researchers investigating this compound's effects on ovarian CSCs, with detailed methodologies, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

Key Findings & Applications

Mechanisms of Action

Table: Primary Mechanisms of this compound Action in Ovarian CSCs

| Mechanism | Experimental Evidence | Biological Consequences |

|---|---|---|

| Riboflavin Interference | Reduced riboflavin enrichment in CSCs; overexpression of RFVT2 transporter in CSCs [3] [4] | Increased mitochondrial damage; enhanced DNA damage response; reversed chemoresistance |

| CSC Differentiation | Reduced CD133+/CD117+ & CD44+/CD24- ratios; inhibition of Notch signaling pathway [2] [5] | Decreased sphere formation; increased sensitivity to cisplatin; reduced tumorigenicity |

| Autophagy Inhibition | Blocked radiation-induced autophagy; reduced LC3-II/LC3-I ratio; reversed by rapamycin [6] | Enhanced radiation sensitivity; increased apoptosis; synergistic with radiotherapy |

Experimental Models & Parameters

Table: Summary of Experimental Models and Treatment Conditions

| Model System | Cell Lines/Animals | This compound Treatment | Combination Therapy |

|---|---|---|---|

| In Vitro CSC Cultures | HO8910 CD133+; OVCAR-3/DDP; Parental lines [3] [2] | 10-80 µM for 72 hours [2] [7] | Cisplatin (DDP): 40-640 µM [2] |

| In Vivo Xenograft | BALB/c nude mice (6-8 weeks, female) [3] [2] | Dose-dependent (study-specific) [2] | Cisplatin: study-specific regimens [3] |

| Radiation Studies | HO8910 CSCs [6] | Pre-treatment before irradiation [6] | Ionizing radiation: 8 Gy cumulative dose [6] |

Experimental Protocols

Ovarian CSC Isolation & Characterization

Magnetic-Activated Cell Sorting (MACS) for CD133+ CSCs:

- Cell Preparation: Culture human ovarian cancer cell lines (HO8910 or OVCAR-3) in DMEM with 10% FBS and antibiotics until 70-80% confluence. [3] [4]

- Antibody Labeling: Harvest cells and incubate with CD133 antibodies conjugated to magnetic beads (Miltenyi Biotec) according to manufacturer's instructions. Use approximately 10⁷ cells per 100 μL of beads. [2] [4]

- Cell Separation: Pass labeled cell suspension through MACS-LS separation columns placed in a magnetic field. Collect both CD133+ (CSC) and CD133- (non-CSC) fractions. [4]

- CSC Culture: Maintain CD133+ CSCs in ultralow attachment plates using knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 20 ng/mL epidermal growth factor, 10 ng/mL basic fibroblast growth factor, and 10 ng/mL leukemia inhibitory factor. [2] [4]

- Purity Validation: Assess sorted population purity using flow cytometry with CD133-PE and additional CSC markers (CD44-PE, CD24-FITC, CD117-FITC). Accept populations with >90% purity for experiments. [2] [4]

Chemosensitivity & Combination Testing

CCK-8 Viability Assay with this compound and Cisplatin:

- Cell Plating: Seed CSCs or CSCs/DDP in 96-well plates at 3-5×10³ cells/well in 100 μL complete medium. Include blank wells (medium only) for background subtraction. [2]

- Drug Treatment: After 24-hour attachment, treat cells with this compound (0, 10, 20, 40, 80 µM) and/or cisplatin (0, 40, 80, 160, 320, 640 µM) in fresh medium. Include triplicates for each concentration. [2] [7]

- Incubation & Detection: Incubate for 72 hours at 37°C. Add 10 μL CCK-8 solution (Dojindo Laboratories) to each well and incubate for 2-4 hours. [2]

- Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to untreated controls after blank subtraction. [2]

- IC50 Calculation: Determine IC50 values using non-linear regression analysis of log(inhibitor) vs. normalized response in GraphPad Prism or similar software. Calculate resistance index as IC50 of resistant cells divided by IC50 of parental cells. [2]

Mechanism Evaluation Protocols

Western Blot Analysis for Notch Signaling:

- Protein Extraction: Lyse CSCs/DDP treated with this compound (20-40 µM, 72 hours) in RIPA buffer with protease inhibitors. Quantify protein using BCA assay. [2] [5]

- Electrophoresis: Load 20-30 μg protein per lane on 4-12% Bis-Tris SDS-PAGE gels and transfer to PVDF membranes. [4]

- Antibody Incubation: Block with 5% non-fat milk, then incubate with primary antibodies against Notch pathway components (1:1000) overnight at 4°C, followed by HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. [2] [5]

- Detection: Develop blots using ECL substrate and image with chemiluminescence detection system. Analyze band intensity using ImageJ software normalized to β-actin. [4]

Flow Cytometry for Apoptosis and Mitochondrial Membrane Potential:

- Annexin V/PI Staining: Harvest this compound and cisplatin-treated CSCs, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes in dark. Analyze within 1 hour using flow cytometry. [3] [2]

- Mitochondrial Membrane Potential (ΔΨm): Incubate cells with JC-1 dye (5 μg/mL) for 15 minutes at 37°C. Analyze by flow cytometry measuring fluorescence emission shift from red (590 nm) to green (529 nm). Calculate ratio of red/green fluorescence. [2]

Data Analysis & Visualization

Quantitative Experimental Findings

Table: Summary of Key Quantitative Results from this compound Studies

| Parameter Assessed | Experimental Groups | Quantitative Results | Significance |

|---|---|---|---|

| Cisplatin IC50 | OVCAR-3 parental vs. OVCAR-3/DDP | Parental: 20.93 μM; DDP-resistant: 502.1 μM [2] | 24-fold increase in resistance |

| This compound Chemosensitization | CSCs/DDP + DDP vs. + DDP/Lumiflavin | Significant leftward shift in IC50 curve [2] | Enhanced cisplatin sensitivity |

| CSC Marker Expression | CD133+/CD117+ ratios post-lumiflavin | Dose-dependent reduction [2] [5] | Induced differentiation |

| In Vivo Tumor Growth | CSCs/DDP xenografts + DDP/Lumiflavin | Dose-dependent enhancement of DDP effect [2] | Synergistic tumor suppression |

| Radiation Enhancement | CSCs + irradiation vs. + this compound/irradiation | Reduced clonal formation; increased apoptosis [6] | Radiosensitization effect |

Signaling Pathways & Workflows

The diagram below illustrates the molecular mechanisms through which this compound targets ovarian cancer stem cells and enhances therapy sensitivity:

The experimental workflow diagram below outlines the key procedures for evaluating this compound's effects on ovarian cancer stem cells:

Technical Considerations & Limitations

Riboflavin Concentration: The effects of this compound are associated with reduced riboflavin concentration, and riboflavin supplementation can reverse the chemosensitizing effects of this compound both in vitro and in vivo. [3] [4] Researchers should control for dietary riboflavin levels in animal studies and consider measuring baseline riboflavin in cell culture media.

CSC Plasticity: The CSC population demonstrates phenotypic plasticity, with potential for dynamic interconversion between stem and non-stem states. Isolation methods based solely on surface markers (e.g., CD133) may not capture the complete CSC repertoire, suggesting complementary functional assays (sphere formation, dye exclusion) should be employed. [2] [1]

Model Limitations: While mouse xenograft models provide valuable preclinical data, the immunocompromised nature of these models (BALB/c nude mice) limits investigation of immune interactions. Additionally, in vitro CSC cultures may not fully recapitulate the tumor microenvironment of original tumors. [3] [2]

Therapeutic Window: Although this compound demonstrates selective activity against CSCs, comprehensive toxicity profiles and optimal dosing schedules require further investigation before clinical translation. Combination with conventional chemotherapeutics may necessitate timing optimization to maximize synergy. [3] [2] [6]

Future Directions & Applications

The multifaceted activity of this compound against ovarian CSCs supports several promising research directions. Future studies should focus on translational development of this compound or optimized derivatives as adjuvants to standard chemotherapy, particularly for platinum-resistant ovarian cancer. Exploration of this compound's potential in combination with emerging therapies such as PARP inhibitors or immunotherapeutic approaches represents another compelling direction, potentially addressing multiple resistance mechanisms simultaneously. [1]

From a mechanistic perspective, identification of the specific factor(s) secreted by this compound-treated cells that may promote ovarian recovery could reveal novel soluble mediators with therapeutic potential. Additionally, investigation of this compound's effects on cancer metabolism more broadly may uncover applications beyond ovarian cancer, particularly in malignancies dependent on riboflavin pathways. [3] [8] Development of biomarker strategies to identify patients most likely to benefit from this compound-based therapies, potentially through assessment of riboflavin transporter expression or CSC prevalence in tumors, would facilitate personalized treatment approaches. [3] [4]

References

- 1. Advances in ovarian tumor stem and therapy | cells Biochemistry... Cell [link.springer.com]

- 2. This compound Reduces Cisplatin Resistance in Cancer Stem ... [frontiersin.org]

- 3. increases the sensitivity of this compound -like ovarian ... cancer stem cells [pubmed.ncbi.nlm.nih.gov]

- 4. This compound increases the sensitivity of ovarian cancer stem ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Reduces Cisplatin Resistance in Cancer Stem ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Enhances the Effects of Ionising Radiation on ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Reduces Cisplatin Resistance in Cancer Stem ... [pmc.ncbi.nlm.nih.gov]

- 8. reverse chemotherapy-related fertility loss... | ScienceDaily Researchers [sciencedaily.com]

Application Notes and Protocols: Lumiflavin as a Riboflavin Competitive Inhibitor in Oncology Research

Introduction to Lumiflavin

This compound (7,8,10-trimethylisoalloxazine) is a photodegradation product of riboflavin (Vitamin B₂) and functions as a potent competitive inhibitor of riboflavin uptake and metabolism [1] [2] [3]. Its molecular structure lacks the ribityl side chain of riboflavin, allowing it to bind riboflavin transporters and associated enzymes without functional activation [4].

The primary research application of this compound is in overcoming chemoresistance in ovarian cancer, specifically by targeting a subpopulation of Cancer Stem-like Cells (CSCs) [5] [6]. CSCs are characterized by high riboflavin dependency, which contributes to their resistance to cisplatin and other chemotherapeutic agents.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily centered on disrupting riboflavin metabolism in CSCs.

Competitive Inhibition of Riboflavin Uptake

This compound competitively binds to Riboflavin Transporter 2 (RFT2), which is overexpressed in ovarian CSCs [5]. This binding reduces intracellular riboflavin concentration, depriving CSCs of a critical cofactor for antioxidant enzymes. The resulting impairment in cellular antioxidant defense increases susceptibility to oxidative stress induced by chemotherapeutic agents [5].

Key Signaling Pathway Modulation

Transcriptome sequencing and Western blot analyses indicate that this compound inhibits the Notch signaling pathway, which is crucial for maintaining CSC self-renewal and undifferentiated state [6]. By downregulating Notch pathway proteins, this compound promotes phenotypic differentiation of CSCs into more chemotherapy-sensitive non-CSC populations [6].

The following diagram illustrates the proposed mechanism by which this compound sensitizes ovarian Cancer Stem-like Cells (CSCs) to cisplatin therapy.

Experimental Data and Quantification

The therapeutic efficacy of this compound is quantified through its impact on cellular viability, resistance, and synergy with chemotherapeutic agents.

Table 1: Quantitative Efficacy Data of this compound in Ovarian Cancer Models

| Parameter | Cell Line/Model | Experimental Conditions | Result | Citation |

|---|---|---|---|---|

| IC₅₀ Reduction | OVCAR-3/DDP (CSCs) | This compound + Cisplatin (DDP) | Synergistically reduced IC₅₀ of DDP | [6] |

| Inhibition Constant (Kᵢ) | Rat Intestinal Brush Border | This compound vs. Riboflavin binding | Competitive inhibition confirmed | [4] |

| Apoptosis Induction | HO8910 CSCs | This compound (unspecified µM) + DDP | Significantly increased apoptosis rate | [5] |

| Clonogenic Inhibition | HO8910 CSCs | This compound (unspecified µM) + DDP | Significantly decreased clonal formation | [5] |

| Mitochondrial Damage | HO8910 CSCs | This compound (unspecified µM) + DDP | Increased mitochondrial function damage | [5] |

| In Vivo Tumor Growth | Nude Mouse Xenograft | This compound (dose-dependent) + DDP | Synergistically inhibited tumor growth | [5] [6] |

Table 2: this compound Properties and Experimental Concentrations

| Property/Condition | Details | Citation |

|---|---|---|

| Chemical Formula | C₁₃H₁₂N₄O₂ | [3] |

| CAS Number | 1088-56-8 | [3] |

| Purity for Research | ≥95% | [3] |

| In Vitro Concentrations | 10 - 80 µM | [6] [7] |

| Inhibition Specificity | Competes with riboflavin for RFT2 transporter binding | [5] [4] |

| Key Molecular Effect | Reduces riboflavin concentration and interferes with its metabolic pathways | [5] |

Standardized Experimental Protocols

Protocol: In Vitro Chemosensitization Assay

This protocol outlines the procedure for evaluating the synergistic effect of this compound with cisplatin in ovarian cancer cell cultures [5] [6].

- Cell Lines: Human ovarian cancer cell lines (e.g., HO8910, OVCAR-3) and their cisplatin-resistant derivatives (OVCAR-3/DDP).

- CSC Isolation: Isolate CD133⁺ CSCs from parental cell lines using Magnetic-Activated Cell Sorting (MACS) with CD133 antibody-conjugated magnetic beads [5].

- Culture Conditions: Maintain CSCs in ultralow attachment plates with serum-free DMEM/F12 medium supplemented with growth factors (20 ng/mL EGF, 10 ng/mL bFGF, 10 ng/mL LIF) [5].

- Treatment Setup:

- Plate CSCs and treat with a concentration gradient of this compound (e.g., 0, 10, 20, 40, 80 µM) [6].

- Co-treat with a fixed dose of cisplatin or a cisplatin concentration gradient.

- Incubate for 72 hours.

- Viability Assessment: Measure cell viability using a CCK-8 assay kit. Calculate IC₅₀ values and the Resistance Index to quantify chemosensitization [6].

Protocol: Confirmation of Riboflavin Pathway Interference

This procedure verifies the on-target effect of this compound by assessing riboflavin uptake and related molecular changes [5].

- RFT2 Expression Analysis:

- mRNA Level: Use RT-qPCR with specific primers for RFT2. Calculate relative expression using the 2^–ΔΔCt method with β-actin as a housekeeping gene [5].

- Protein Level: Use Western Blot with anti-RFT2 antibody. Detect using a standard chemiluminescence system and quantify band intensity with image analysis software [5].

- Functional Uptake Assay:

Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound's efficacy in enhancing cisplatin chemotherapy in animal models [5] [6].

- Animal Model: Female BALB/c nude mice (6-8 weeks old).

- Xenograft Establishment: Subcutaneously inject 1 × 10⁵ CSCs/DDP resuspended in a 1:1 Matrigel solution [6].

- Treatment Groups:

- Group 1: Vehicle control

- Group 2: Cisplatin alone

- Group 3: this compound alone (dose-dependent)

- Group 4: Cisplatin + this compound (combination therapy)

- Dosing and Administration:

- Administer treatments via intraperitoneal injection.

- Monitor tumor volume regularly and euthanize mice at the endpoint.

- Endpoint Analysis:

Research Applications and Conclusions

Primary Research Applications

- Chemosensitization Studies: this compound is primarily used to reverse cisplatin resistance in ovarian CSCs, providing a strategy to target the root cause of tumor recurrence [5] [6].

- Riboflavin Metabolism Research: Serves as a specific molecular tool to investigate riboflavin transport and metabolic pathways in various cell types [2] [3] [4].

- CSC Biology and Differentiation Therapy: The ability of this compound to induce CSC differentiation via the Notch pathway makes it a valuable probe for studying stem cell maintenance and differentiation mechanisms in oncology [6].

Critical Considerations for Use

- Photolability: As a flavin derivative, this compound is light-sensitive. All experimental procedures should be conducted under subdued light or in the dark to prevent degradation [1].

- Specificity Control: Riboflavin supplementation can be used as a control to reverse the effects of this compound, confirming the specificity of its action through the riboflavin pathway [5].

- Combination Therapy: this compound exhibits the most significant efficacy when used in combination with standard chemotherapeutics like cisplatin, rather than as a monotherapy [5] [6].

References

- 1. sciencedirect.com/topics/nursing-and-health-professions/lumiflavine [sciencedirect.com]

- 2. Lumiflavine - an overview [sciencedirect.com]

- 3. Lumiflavine | CAS 1088-56-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Specificity of riboflavin molecular groups for ... [pubmed.ncbi.nlm.nih.gov]

- 5. increases the sensitivity of ovarian cancer stem‐like cells to... This compound [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reduces Cisplatin Resistance in Cancer Stem ... [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Reduces Cisplatin Resistance in Cancer... [frontiersin.org]

Comprehensive Application Notes and Protocols for Lumiflavin as a Cisplatin Chemosensitizer in Ovarian Cancer Research

Introduction to Lumiflavin as a Chemosensitizer

This compound (7,8,10-trimethylisoalloxazine) is a riboflavin decomposition product and competitive inhibitor that has emerged as a promising chemosensitizing agent in ovarian cancer research, particularly for overcoming cisplatin (DDP) resistance in cancer stem-like cells (CSCs). Ovarian cancer represents a significant clinical challenge in gynecological oncology, with mortality rates ranking first among gynecological malignancies primarily due to therapy resistance and disease recurrence. The cancer stem-like cell subpopulation has been identified as a key contributor to chemoresistance and recurrence, as these cells demonstrate enhanced DNA repair capacity, anti-apoptotic mechanisms, and metabolic adaptations that confer survival advantages during chemotherapy. Recent investigations have revealed that riboflavin enrichment in ovarian CSCs represents a critical metabolic dependency that can be therapeutically exploited using this compound to sensitize these resistant cells to conventional cisplatin chemotherapy [1] [2].

The strategic inhibition of riboflavin metabolism by this compound represents a novel differentiation therapy approach that targets fundamental metabolic dependencies of CSCs. Research indicates that this compound mediates its effects through at least two complementary mechanisms: direct competition with riboflavin uptake and metabolism, and modulation of key stemness signaling pathways, particularly the Notch signaling cascade. This dual activity results in the phenotypic differentiation of CSCs, reducing their self-renewal capacity and restoring sensitivity to cisplatin-induced apoptosis. The following application notes provide detailed methodologies and data analysis frameworks for implementing this compound in experimental models of ovarian cancer, with particular emphasis on overcoming cisplatin resistance in cancer stem-like cell populations [3].

Quantitative Efficacy Data Summary

Table 1: In Vitro Efficacy Parameters of this compound in Ovarian Cancer Models

| Parameter | Cell Line/Model | Experimental Conditions | Results | Citation |

|---|---|---|---|---|

| CSC Proportion (CD133+) | OVCAR-3/DDP | Treatment with this compound (concentration range: 10-80 µM) | Dose-dependent reduction in CD133+ population | [3] |

| Cisplatin IC50 | OVCAR-3 parental vs. OVCAR-3/DDP | 72h exposure | Parental: 20.93 µM; OVCAR-3/DDP: 502.1 µM (24-fold increase) | [3] |

| This compound IC50 | CSCs/DDP | 72h exposure | Approximately 40-80 µM range | [3] |

| Apoptosis Induction | CSCs/DDP | This compound + DDP combination | Significant increase in apoptosis vs. monotherapies | [3] [1] |

| Mitochondrial Membrane Potential | CSCs/DDP | This compound + DDP combination | Marked decrease in ΔΨm | [1] |

| Clonal Formation Inhibition | CSCs/DDP | This compound + DDP combination | Significant reduction in colony formation | [3] [1] |

| RFT2 Expression | HO8910 CSCs vs. NON-CSCs | mRNA and protein analysis | Overexpression in CSCs compared to NON-CSCs | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Model System | Treatment Groups | Key Findings | Citation |

|---|---|---|---|---|

| Tumor Growth Inhibition | Nude mice inoculated with CSCs/DDP | DDP ± this compound (dose-range) | This compound dose-dependently enhanced DDP efficacy | [3] |

| Synergistic Cytotoxic Effect | Ovarian cancer nude mouse model | DDP + this compound combination | Enhanced DNA-damage response and increased apoptosis | [1] |

| CSC Marker Modulation | Xenografts from CSCs/DDP | This compound treatment | Reduced ratio of CD133+/CD117+ to CD44+/CD24- cells | [3] |

| Riboflavin Reversal | In vivo models | This compound + riboflavin co-treatment | Riboflavin reversed this compound effects, confirming target specificity | [1] |

Detailed Experimental Protocols

Cell Culture and Cisplatin-Resistant Cell Line Development

OVCAR-3 Cell Maintenance: Culture human ovarian cancer OVCAR-3 cells (available from Shanghai Cell Bank of Chinese Academy of Sciences) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% bovine serum, 1×10⁵ IU/L penicillin, and 1×10⁵ IU/L streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization protocols [3].

Induction of Cisplatin Resistance (OVCAR-3/DDP): Establish cisplatin-resistant sublines through gradual concentration escalation with short-term exposures. Begin with 5µM DDP treatment for 4 hours, wash with DDP-free medium, and allow cells to recover. Incrementally increase DDP concentration approximately two-fold at each step, repeating the process through 36 cycles over approximately 6 months until cells tolerate 640µM DDP. Validate resistance stability by maintaining cells in DDP-free medium for 2 months with periodic assessment of IC50 [3].

Cancer Stem-Like Cell (CSC) Isolation: Harvest OVCAR-3 or OVCAR-3/DDP cells in logarithmic growth phase. Label with CD133 antibodies conjugated to magnetic beads per manufacturer's instructions (Miltenyi Biotec). Separate CD133+ cells using MACS-LS separation columns. Maintain purified CSCs in ultralow attachment plates with knockout DMEM/F12 medium supplemented with 20% knockout serum replacement, 10 ng/mL basic fibroblast growth factor, 10 ng/mL leukemia inhibitory factor, and 20 ng/mL epidermal growth factor to preserve stemness [3] [1].

This compound Treatment and Combination Therapy Assays

This compound Preparation: Prepare 10mM stock solution of this compound (98% purity, TRC, Canada) in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, dilute in culture medium to achieve working concentrations (typically 10-80µM) with final DMSO concentration not exceeding 0.1% [3] [1].

Cytotoxicity Assessment (CCK-8 Assay): Plate CSCs or CSCs/DDP at 5×10³ cells/well in 96-well plates. After 24h, treat with this compound (0-80µM) and/or DDP (0-640µM) for 72h. Add 10µL CCK-8 solution (Dojindo Laboratories) per well and incubate for 2-4h. Measure absorbance at 450nm using a microplate reader. Calculate inhibition rates and IC50 values using non-linear regression analysis of dose-response curves [3].

Apoptosis Analysis by Flow Cytometry: Harvest approximately 1×10⁶ cells after treatment with this compound and/or DDP. Wash with cold PBS and resuspend in 1× binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze using BD Accuri C6 flow cytometry within 1h of staining. Use untreated cells as negative control and cisplatin-treated non-CSCs as positive control [1].

CSC Phenotypic Characterization and Differentiation Assessment

Surface Marker Analysis by Flow Cytometry: Harvest cells from experimental conditions and wash with PBS. Incubate with antibodies against CD133-PE, CD44-PE, CD24-FITC, and CD117-FITC on ice for 40min in the dark. After washing, resuspend in 200µL PBS and analyze using BD flow cytometer with FL1A channel for FITC and FL2A channel for PE detection. Calculate percentage of double-positive populations using BD FACSDiva software [3] [1].

Mitochondrial Membrane Potential (ΔΨm) Assessment: Collect treated cells and incubate with JC-1 dye according to manufacturer's instructions. Analyze using flow cytometry, measuring fluorescence emission at 530nm (monomeric form, green) and 590nm (J-aggregate form, red). Calculate ratio of red to green fluorescence, with decreased ratio indicating loss of mitochondrial membrane potential [1].

Clonogenic Formation Assay: Seed single-cell suspensions of CSCs/DDP (500 cells/well) in 6-well ultralow attachment plates. Treat with this compound and/or DDP at specified concentrations for 14 days, refreshing medium and treatments every 3-4 days. Stain colonies with 0.5% crystal violet in methanol after formaldehyde fixation, and count colonies containing >50 cells manually [3] [1].

In Vivo Efficacy Studies in Xenograft Models

Animal Model Establishment: Use 6-8 week-old female BALB/c nude mice (approximately 18-22g) under specific pathogen-free conditions. Suspend CSCs/DDP (1×10⁵ cells) in 50μL Matrigel solution (1:1 dilution with DMEM) and inject subcutaneously into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100mm³ before initiating treatment [3].

Treatment Protocol and Group Allocation: Randomize tumor-bearing mice into experimental groups (typically n=5-8/group):

- Vehicle control (DMSO in PBS)

- DDP monotherapy (e.g., 3-5 mg/kg, i.p., weekly)

- This compound monotherapy (e.g., 10-40 mg/kg, i.p., every 2-3 days)

- DDP + this compound combination Treat for 3-4 weeks, monitoring tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2 [3] [1].

Tissue Collection and Analysis: Euthanize mice at experimental endpoint, excise tumors, and weigh. Divide each tumor for multiple analyses: flash-freeze for protein/RNA isolation, fix in 4% paraformaldehyde for immunohistochemistry, and dissociate for flow cytometry analysis of CSC markers [3].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of this compound Action

The chemosensitizing activity of this compound operates through two primary interconnected mechanisms: riboflavin competition and stemness pathway modulation. Research has demonstrated that ovarian CSCs overexpress riboflavin transporter 2 (RFT2) at both mRNA and protein levels, resulting in intracellular riboflavin accumulation. This riboflavin enrichment enhances the antioxidant capacity of CSCs, protecting them from cisplatin-induced oxidative stress and DNA damage. This compound functions as a competitive inhibitor of riboflavin, reducing its intracellular concentration and thereby sensitizing CSCs to oxidative damage induced by chemotherapy [1].

Transcriptome sequencing analyses have further revealed that this compound modulates critical stemness pathways, particularly inhibiting the Notch signaling cascade. Western blot analyses demonstrate decreased expression of Notch pathway components in CSCs/DDP following this compound treatment. This pathway inhibition correlates with phenotypic differentiation of CSCs, reducing the CD133+/CD117+ and CD44+/CD24- populations and diminishing tumorigenic potential. The combination of metabolic interference through riboflavin competition and direct modulation of stemness pathways represents a novel two-pronged approach to targeting the therapy-resistant CSC subpopulation in ovarian cancer [3].

Visualizing this compound Mechanism of Action

The diagram below illustrates the molecular mechanisms through which this compound sensitizes ovarian cancer stem-like cells to cisplatin:

Diagram 1: Molecular mechanism of this compound-mediated chemosensitization. This compound (yellow) competes with riboflavin (green) for RFT2 transporter, reducing antioxidant defense while simultaneously inhibiting Notch signaling pathway, leading to CSC differentiation and enhanced cisplatin-induced apoptosis.

Research Applications and Implementation Guidance

Application in Experimental Design

The integration of this compound into ovarian cancer therapeutic studies requires consideration of several experimental parameters. For in vitro models, researchers should implement appropriate dose-ranging studies with this compound concentrations typically between 10-80µM in combination with cisplatin at concentrations relevant to the specific cell line resistance profile. The sequential administration of this compound prior to or concurrent with cisplatin exposure appears optimal based on current research, with 24-48h pre-treatment followed by combination treatment yielding robust differentiation effects. For in vivo applications, the documented dose range of 10-40 mg/kg administered intraperitoneally every 2-3 days in combination with standard cisplatin regimens (3-5 mg/kg weekly) provides a validated starting point for efficacy studies [3] [1].

Researchers should implement appropriate control conditions to validate the riboflavin-specificity of this compound effects, including riboflavin co-treatment reversal experiments. The assessment of CSC markers (CD133, CD117, CD44, CD24) before and after treatment provides critical validation of phenotypic differentiation. Furthermore, evaluation of mitochondrial function and apoptotic markers offers insight into the downstream consequences of riboflavin metabolism inhibition. For mechanistic studies, inclusion of Notch pathway component analysis (Notch1 intracellular domain, Hes1, Hey1) strengthens the investigation of this compound's multimodal activity [3] [1].

Technical Considerations and Optimization

Several technical considerations warrant attention when implementing this compound in experimental systems. This compound exhibits photosensitivity, requiring protection from light during preparation and administration. Solubility limitations necessitate DMSO as a primary solvent, with careful attention to final concentration in cellular assays (<0.1%) and appropriate vehicle controls. The batch-to-batch verification of this compound purity is recommended, with HPLC validation for critical studies [3].

In vivo administration requires attention to formulation stability and appropriate dosing schedules aligned with cisplatin pharmacokinetics. Researchers should monitor animal weight, behavior, and general health indicators to differentiate expected chemotherapeutic effects from potential compound-specific toxicity. The assessment of riboflavin status in tumor tissues through HPLC measurement or RFT2 expression analysis provides valuable pharmacodynamic markers for target engagement [1]. For advanced preclinical development, the integration of PK/PD modeling that incorporates drug-target binding kinetics may enhance prediction of clinical translation potential, as demonstrated for other targeted therapeutics [4].

Conclusion

This compound represents a promising differentiation-inducing agent and chemosensitizer that specifically targets the therapy-resistant cancer stem-like cell population in ovarian cancer. Through its dual mechanisms of riboflavin competition and Notch pathway inhibition, this compound addresses fundamental metabolic and signaling dependencies of CSCs, resulting in phenotypic differentiation and restored sensitivity to cisplatin. The detailed protocols and data frameworks provided in these application notes support standardized implementation across research settings, facilitating further investigation of this innovative approach to overcoming chemoresistance. As research progresses, the integration of this compound into multimodal therapeutic strategies may ultimately improve outcomes for ovarian cancer patients facing limited options due to recurrent, treatment-resistant disease.

References

- 1. This compound increases the sensitivity of ovarian cancer stem ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases the sensitivity of ovarian cancer stem- ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reduces Cisplatin Resistance in Cancer Stem ... [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-Pharmacodynamic Models that Incorporate ... [pmc.ncbi.nlm.nih.gov]

lumiflavin forcefield parameterization CGenFF

Introduction to Lumiflavin and CGenFF

Flavins, such as This compound (7,8,10-trimethylisoalloxazine), are vital redox-active cofactors in numerous enzymatic reactions. Accurate molecular mechanics (MM) force field parameters are essential for simulating their behavior in biological systems. The CHARMM General Force Field (CGenFF) provides a framework for generating parameters for drug-like molecules and cofactors, ensuring compatibility with the CHARMM36 biomolecular force field [1] [2]. This protocol outlines the parameterization of this compound, highlighting the use of the CGenFF program and subsequent validation steps crucial for reliable molecular dynamics (MD) simulations.

Scientific Background and Significance

The isoalloxazine ring system of flavins can exist in multiple protonation and redox states, participating in one- and two-electron transfer reactions [3]. The CGenFF program operates within an additive force field framework, using a classical potential energy function that includes bonded terms (bonds, angles, dihedrals, impropers) and non-bonded terms (electrostatics and van der Waals) to calculate the energy of a system [1] [4]. The parameterization philosophy prioritizes quality and physical accuracy, often relying on quantum mechanical (QM) data for optimization [1].

Initial Parameter Generation Workflow

The initial step in parameterizing a novel molecule like this compound involves using the CGenFF program to generate topology and parameter files by analogy to existing parametrized compounds. The following diagram illustrates the core workflow for obtaining and evaluating initial parameters:

Step-by-Step Protocol: Initial Parameter Assignment

- Input File Preparation: Prepare a molecular coordinate file (